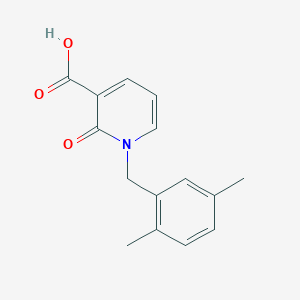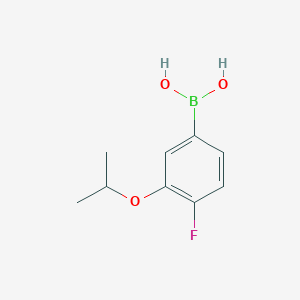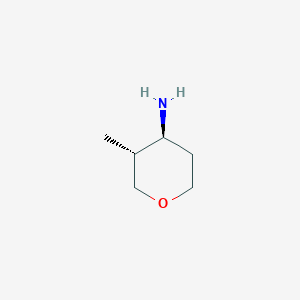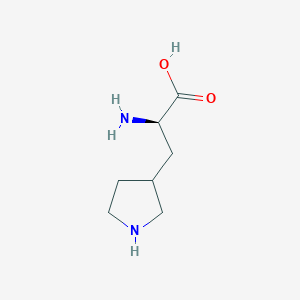
3-Amino-1-(2-methoxyphenyl)propan-1-ol
説明
“3-Amino-1-(2-methoxyphenyl)propan-1-ol” is an organic compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(2-methoxyphenyl)propan-1-ol” is 1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 . This indicates the presence of a methoxy group (-OCH3) and an amino group (-NH2) in the molecule.
Physical And Chemical Properties Analysis
“3-Amino-1-(2-methoxyphenyl)propan-1-ol” is a white to yellow solid . The compound has a molecular weight of 181.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.
科学的研究の応用
Medicinal Chemistry: Synthesis of β-Blockers
This compound is utilized in the synthesis of β-blockers, which are medications that manage cardiac arrhythmias, protect the heart from a second heart attack after a first heart attack, and treat hypertension . The amino group in the structure provides a site for binding to β-adrenergic receptors, while the methoxyphenyl group enhances the compound’s lipophilicity, aiding in its absorption and distribution within the body.
Pharmacology: Development of Antihypertensive Agents
In pharmacology, “3-Amino-1-(2-methoxyphenyl)propan-1-ol” serves as an intermediate in the production of antihypertensive drugs . It has been used in the improved synthesis route for urapidil, an α-blocker that lowers peripheral blood pressure without affecting the heart rate .
Organic Synthesis: Chiral Catalysts
The compound finds application in organic synthesis, particularly as a catalyst for chiral synthesis reactions . Its structure allows for the introduction of chirality in the synthesis of complex organic molecules, which is crucial for the activity of many pharmaceuticals.
Drug Development: Synthesis of Quetiapine Derivatives
The compound is instrumental in the synthesis of quetiapine derivatives, used in drug development for treating psychiatric conditions . Its versatility in forming bonds with various functional groups makes it a valuable building block in medicinal chemistry.
Neuropharmacology: Serotonin Antagonists
It has been used in the synthesis of serotonin antagonists, which are compounds that can cross the blood-brain barrier and have potential applications in treating neurodegenerative diseases like Alzheimer’s .
Analytical Chemistry: Reference Standards
Due to its well-defined structure and stability, “3-Amino-1-(2-methoxyphenyl)propan-1-ol” can be used as a reference standard in analytical chemistry for calibrating instruments and validating methods .
特性
IUPAC Name |
3-amino-1-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5,9,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEOHFGQMAYWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)


![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)


![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
